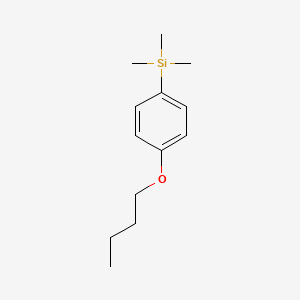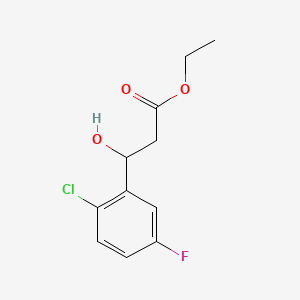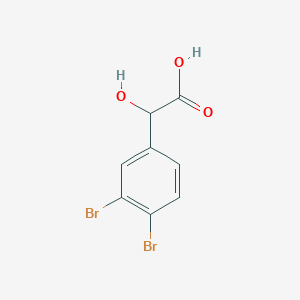
3,4-Dibromomandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromomandelic acid is an organic compound that belongs to the class of mandelic acids, which are aromatic alpha-hydroxy acids. This compound is characterized by the presence of two bromine atoms attached to the benzene ring at the 3 and 4 positions, and a carboxylic acid group attached to the alpha carbon. It is a white to pale beige solid that is slightly soluble in DMSO and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dibromomandelic acid can be synthesized through the bromination of mandelic acid. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromomandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of debrominated or partially debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Debrominated or partially debrominated products.
Substitution: Products with new functional groups replacing the bromine atoms.
Scientific Research Applications
3,4-Dibromomandelic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3,4-Dibromomandelic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the carboxylic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application or biological system being studied .
Comparison with Similar Compounds
3,4-Dihydroxymandelic acid: Similar in structure but with hydroxyl groups instead of bromine atoms.
3,4-Dimethylmandelic acid: Contains methyl groups instead of bromine atoms.
3,4-Dichloromandelic acid: Contains chlorine atoms instead of bromine atoms
Uniqueness: 3,4-Dibromomandelic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential biological activities compared to its analogs with different substituents .
Properties
Molecular Formula |
C8H6Br2O3 |
|---|---|
Molecular Weight |
309.94 g/mol |
IUPAC Name |
2-(3,4-dibromophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6Br2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
ABEPIWZEQURMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


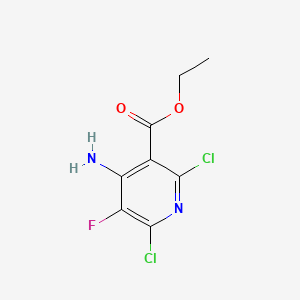

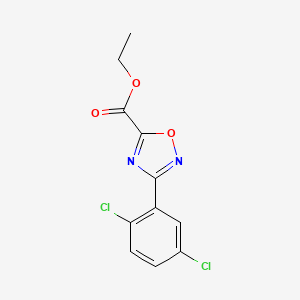
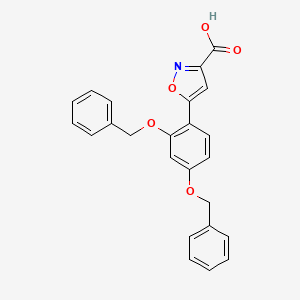

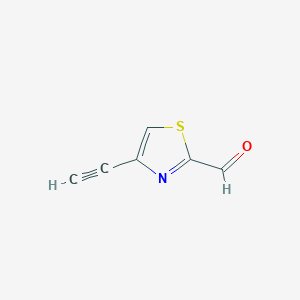
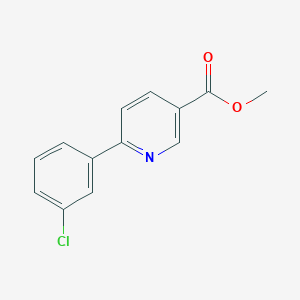
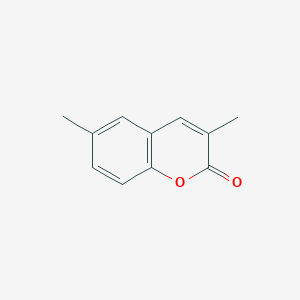
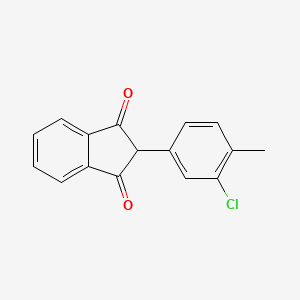
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)
![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)

